molecular formula C8H7NS B149020 4-Methylbenzothiazole CAS No. 3048-48-4

4-Methylbenzothiazole

Cat. No. B149020
CAS RN: 3048-48-4
M. Wt: 149.21 g/mol
InChI Key: PIUXNZAIHQAHBY-UHFFFAOYSA-N
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Patent
US05607929

Procedure details

4-Methyl-2-amino-1,3-benzothiazole (4.93 g, 30 mmol) was dissolved in phosphoric acid (85%, 200 ml) with warming and vigerous stirring. The solution was cooled (-10°) and aqueous sodium nitrite (12.42 g in 35 ml water) added with stirring and cooling to maintain the temperature below -4°. The resulting solution was added dropwise, with vigerous stirring, to a cooled solution of hypophosphorus acid (50% by weight, 75 ml) at 0°. The reaction mixture was allowed to warm to ambient temperature and when evolution of gas was complete the mixture was diluted with ice-water, neutralised with sodium carbonate and extracted with dichloromethane (about 2.5 litres). Evaporation of the organic extracts, after drying over magnesium sulphate, gave an orange oil that was purified by chromatography on silica (dichloromethane as eluant). The product with adequate purity for further reaction was obtained as a dark orange oil.
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[N:8]=[C:9](N)[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.N([O-])=O.[Na+].OP=O.C(=O)([O-])[O-].[Na+].[Na+]>P(=O)(O)(O)O>[CH3:1][C:2]1[C:7]2[N:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
4.93 g
Type
reactant
Smiles
CC1=CC=CC2=C1N=C(S2)N
Name
Quantity
200 mL
Type
solvent
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
OP=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with warming
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below -4°
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (about 2.5 litres)
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
gave an orange oil that
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica (dichloromethane as eluant)
CUSTOM
Type
CUSTOM
Details
The product with adequate purity for further reaction
CUSTOM
Type
CUSTOM
Details
was obtained as a dark orange oil

Outcomes

Product
Name
Type
Smiles
CC1=CC=CC2=C1N=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.